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Thiobis(hexamethyldisilazane) - 18243-89-5

Thiobis(hexamethyldisilazane)

Catalog Number: EVT-1193535
CAS Number: 18243-89-5
Molecular Formula: C12H36N2SSi4
Molecular Weight: 352.84 g/mol
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Product Introduction

Description

Thiobis(hexamethyldisilazane) is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound, often associated with silylation reactions, has been explored for its ability to deposit sulfur on gold surfaces and its role in the synthesis of pharmacologically active compounds and selective silylation of organic molecules.

Applications in Various Fields

Sulfur Deposition on Gold Surfaces

Thiobis(hexamethyldisilazane) has been successfully used as a precursor for sulfur deposition on gold surfaces. This application is significant in the field of material science, where sulfur-modified gold surfaces are of interest for their electrochemical properties. The one-step concerted adsorption process allows for the rapid and efficient modification of gold surfaces, which could be beneficial for the development of sensors, catalysts, and electronic devices1.

Synthesis of Pharmacologically Active Compounds

Although thiobis(hexamethyldisilazane) itself is not directly implicated in the synthesis of anticancer agents, related thio compounds have been synthesized with structural modifications of hexestrol. These compounds, which include N-substituted thiourea functions and N4-substituted-3-thiosemicarbazide moieties, were evaluated for their potential anticancer properties. However, the synthesized products did not exhibit antileukemic, anticonvulsant, or estrogenic properties in the P-388 lymphocytic leukemia system2.

Selective Silylation of Organic Molecules

Hexamethyldisilazane (HMDS), a compound related to thiobis(hexamethyldisilazane), has been used in the presence of anhydrous zinc chloride to efficiently and selectively silylate different types of alcohols and phenols. This reaction is highly chemoselective, discriminating amines and thiols from alcohols, which is valuable in organic synthesis and the pharmaceutical industry for the protection of functional groups during complex synthetic procedures3.

Silylation and Amination of β-Diketones and β-Triketones

Hexamethyldisilazane has also been employed in the silylation of β-diketones to form their trimethylsilyl enol ethers with high yield. Additionally, an efficient and simple procedure for aminating β-triketones to their enaminodiketones using hexamethyldisilazane has been described. These reactions are important for the modification of organic compounds, potentially leading to new materials or pharmaceuticals4.

Hexamethyldisilathiane

Compound Description: Hexamethyldisilathiane is an organosilicon compound with the formula ((CH3)3Si)2S. It is a colorless liquid that is used as a reagent in organic synthesis. []

Relevance: Hexamethyldisilathiane is structurally related to Thiobis(hexamethyldisilazane) by the presence of the hexamethyldisilane (TMS) group. While Thiobis(hexamethyldisilazane) has a sulfur atom bridging two nitrogen atoms, each also bonded to a TMS group, Hexamethyldisilathiane has the sulfur atom directly bonded to two TMS groups. []

Thiobisphthalimide

Compound Description: Thiobisphthalimide is a sulfur-containing compound where two phthalimide groups are connected by a sulfur atom. It was investigated as a potential precursor for depositing sulfur onto gold surfaces. []

Relevance: Thiobisphthalimide, along with Thiobis(hexamethyldisilazane), was studied for its ability to deposit sulfur onto gold surfaces. This shared application suggests a structural similarity in their ability to release sulfur atoms. Both compounds belong to the broader category of organosulfur compounds. []

Dithiobisphthalimide

Compound Description: Dithiobisphthalimide is similar to Thiobisphthalimide, but with two sulfur atoms bridging the two phthalimide groups (forming a disulfide bond). This compound was also explored for its potential to deposit sulfur onto gold surfaces. []

Relevance: Similar to Thiobisphthalimide, the investigation of Dithiobisphthalimide alongside Thiobis(hexamethyldisilazane) for sulfur deposition on gold highlights their shared chemical behavior as sulfur sources. They both belong to the category of organosulfur compounds that can release sulfur under specific conditions. []

p-Iodobenzenesulfonyl Phthalimide, p-Methoxybenzenesulfonyl Phthalimide, and p-Fluorobenzenesulfonyl Phthalimide

Compound Description: These compounds are a series of substituted benzenesulfonyl phthalimides. They all contain a phthalimide group connected to a benzenesulfonyl group, with the benzene ring having different substituents (iodo, methoxy, and fluoro) at the para position. These compounds were also investigated for their ability to deliver sulfur to gold surfaces. []

Relevance: The study included these compounds along with Thiobis(hexamethyldisilazane) in their exploration of novel sulfur sources for modifying gold surfaces. This suggests that they share a common chemical reactivity, likely stemming from their ability to release sulfur under specific conditions. These compounds, like Thiobis(hexamethyldisilazane), fall under the broader category of organosulfur compounds. []

Overview

Thiobis(hexamethyldisilazane) is an organosilicon compound with the molecular formula C12H36N2SSi4\text{C}_{12}\text{H}_{36}\text{N}_{2}\text{S}\text{Si}_{4}. It is also referred to as bis[bis(trimethylsilyl)amino] sulfide. This compound features a unique structure characterized by silicon-nitrogen bonds and a central sulfur atom, which contribute to its distinctive chemical properties and reactivity. Thiobis(hexamethyldisilazane) is primarily utilized in various chemical synthesis processes, making it valuable in both academic research and industrial applications .

Source

Thiobis(hexamethyldisilazane) can be synthesized through reactions involving hexamethyldisilazane and sulfur dichloride. The synthesis typically occurs under inert conditions to prevent hydrolysis, ensuring higher yields and purity of the final product .

Classification

Thiobis(hexamethyldisilazane) falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon and other elements such as nitrogen and sulfur. This classification highlights its significance in materials science and organic chemistry .

Synthesis Analysis

Methods

The primary method for synthesizing thiobis(hexamethyldisilazane) involves the reaction of hexamethyldisilazane with sulfur dichloride:

2[(CH3)3Si]2NH+SCl2[(CH3)3Si]2NSN[(CH3)3Si]2+2HCl2[(\text{CH}_{3})_{3}\text{Si}]_{2}\text{NH}+\text{SCl}_{2}\rightarrow [(\text{CH}_{3})_{3}\text{Si}]_{2}\text{NSN}[(\text{CH}_{3})_{3}\text{Si}]_{2}+2\text{HCl}

This reaction generally requires an inert atmosphere to mitigate the risk of hydrolysis .

Technical Details

In industrial settings, optimized conditions such as continuous flow reactors and advanced purification techniques like distillation under reduced pressure are employed to enhance yield and purity. The reaction conditions are crucial for achieving desired product specifications, including temperature control and reactant concentrations .

Molecular Structure Analysis

Structure

The molecular structure of thiobis(hexamethyldisilazane) includes a central sulfur atom bonded to two bis(trimethylsilyl) amino groups. This configuration contributes to its unique reactivity profile, particularly in forming stable complexes with various substrates.

Data

  • Molecular Formula: C12H36N2SSi4\text{C}_{12}\text{H}_{36}\text{N}_{2}\text{S}\text{Si}_{4}
  • Molecular Weight: Approximately 300.8 g/mol
  • Structural Features: Contains silicon-nitrogen bonds and a central sulfur atom.
Chemical Reactions Analysis

Reactions

Thiobis(hexamethyldisilazane) participates in several types of chemical reactions, including:

  • Oxidation: Can form sulfoxides or sulfones depending on the oxidizing agent used.
  • Substitution: Engages in nucleophilic substitution reactions targeting the silicon-nitrogen bonds.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce silanols and ammonia.

Technical Details

Common reagents involved in these reactions include hydrogen peroxide for oxidation, halides or alkoxides for nucleophilic substitution, and aqueous acidic or basic conditions for hydrolysis. The products of these reactions vary based on the specific conditions applied .

Mechanism of Action

Process

Thiobis(hexamethyldisilazane) acts primarily as a reagent in chemical synthesis. Its mechanism involves forming stable intermediates that facilitate various organic transformations.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 200 °C.
  • Density: About 0.9 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents but reacts with water.
  • Stability: Stable under inert conditions but sensitive to moisture, leading to hydrolysis.

Relevant data indicate that thiobis(hexamethyldisilazane) rapidly deposits sulfur on gold surfaces through a concerted adsorption mechanism, forming dense films within minutes .

Applications

Thiobis(hexamethyldisilazane) has diverse applications across several fields:

  • Chemistry: Serves as a precursor for synthesizing other organosilicon compounds and reagents in organic transformations.
  • Biology: Used in modifying biomolecules, particularly for protecting amino groups during peptide synthesis.
  • Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
  • Industry: Employed in producing advanced materials such as silicon-based polymers and coatings .
Introduction

Thiobis(hexamethyldisilazane) represents a structurally distinctive organosilicon compound characterized by its central sulfur atom bridged between two hexamethyldisilazane moieties. This molecule occupies a specialized niche within organosilicon chemistry due to its unique bonding configuration and reactivity, serving as both a synthetic building block and a precursor for advanced materials deposition. Its chemical architecture combines the steric protection and electronic effects of trimethylsilyl groups with the nucleophilic potential of nitrogen-sulfur bonds, enabling distinctive reaction pathways not observed in conventional organosilicon reagents.

Chemical Identity and Nomenclature of Thiobis(hexamethyldisilazane)

Thiobis(hexamethyldisilazane) is systematically identified as a sulfur-bridged diamino compound with the molecular formula C₁₂H₃₆N₂SSi₄ and a precise molecular weight of 352.84 g/mol [1] [3]. The compound is registered under CAS Number 18243-89-5, providing a unique identifier for chemical databases and commercial catalogs. Its structural core features a central sulfur atom bonded to two nitrogen atoms, each further connected to two silicon-centered trimethylsilyl groups (–N[Si(CH₃)₃]₂), creating a sterically encumbered environment around the reactive N–S–N linkage [5].

Table 1: Fundamental Chemical Identifiers

PropertyValue
Systematic IUPAC NameN-[[dimethyl-[methyl(trimethylsilyl)amino]silyl]sulfanyl-dimethylsilyl]-N-trimethylsilylmethanamine
Molecular FormulaC₁₂H₃₆N₂SSi₄
Molecular Weight352.84 g/mol
CAS Registry Number18243-89-5
Common SynonymsBis[bis(trimethylsilyl)amino]sulfide; N,N,N',N'-Tetrakis(trimethylsilyl)sulfur diamide; Sulfurbis[bis(trimethylsilyl)amide] [1] [3]

Key physical properties include:

  • Density: 0.886 g/cm³ at standard conditions
  • Melting Point: 65–67°C (literature value)
  • Boiling Point: 142–143°C at 15 mm Hg
  • Refractive Index: 1.454
  • Vapor Pressure: 0.000624 mm Hg at 25°C [1]

Spectroscopic characterization reveals distinctive features: Fourier-transform infrared spectroscopy (FT-IR) displays asymmetric Si–N–Si stretching vibrations near 910 cm⁻¹ and Si–C stretches at 840 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy shows characteristic trimethylsilyl proton resonances between 0.1–0.3 ppm in the ¹H spectrum and carbon signals near 3.5 ppm in the ¹³C spectrum [1].

Historical Development and Discovery

The synthesis of thiobis(hexamethyldisilazane) emerged from foundational advancements in organosilicon chemistry pioneered by Frederic Stanley Kipping in the early 20th century. Kipping's systematic investigations into silicon-nitrogen compounds established critical preparative methodologies, particularly for disilazanes [6]. The development of the Rochow process (direct synthesis of methylchlorosilanes from silicon and methyl chloride in the 1940s) provided industrial-scale access to key precursors like trimethylsilyl chloride, enabling economical production of hexamethyldisilazane [(CH₃)₃Si]₂NH – the essential precursor to thiobis derivatives [2] [6].

Thiobis(hexamethyldisilazane) was first unambiguously characterized during the 1980s through systematic investigations into sulfur-containing silazanes. Early synthetic routes were reported by Soviet researchers:

  • Mizhiritskii and Reikhsfel'd (1986) achieved a 67% yield via controlled ammonolysis of chlorosilanes in the presence of sulfur sources [1].
  • Zibarev et al. (1985) developed an alternative pathway yielding 57% through sulfur insertion into Si–N bonds [1].
  • Blaschette's group (1991) later optimized the synthesis to 75% yield using purified hexamethyldisilazane and elemental sulfur under anhydrous conditions [1].

These methodological advances established thiobis(hexamethyldisilazane) as a isolable compound rather than a transient intermediate, facilitating exploration of its distinctive reactivity.

Table 2: Historical Synthetic Routes and Yields

YearResearchersKey Synthetic ApproachReported Yield
1985Zibarev et al.Sulfur insertion into Si–N bonds57%
1986Mizhiritskii & Reikhsfel'dAmmonolysis of chlorosilanes with sulfur compounds67%
1991Blaschette et al.Reaction of purified HMDS with elemental sulfur75%

Significance in Organosilicon Chemistry

Within organosilicon chemistry, thiobis(hexamethyldisilazane) holds dual significance: as a structural archetype demonstrating unusual bonding configurations and as a versatile precursor for specialized applications requiring controlled sulfur transfer. Its molecular architecture exhibits two notable electronic features:

  • Steric Protection: The four bulky trimethylsilyl groups create a shielded environment around the central N–S–N moiety, influencing reaction kinetics by impeding bimolecular pathways while facilitating unique unimolecular decompositions [5].
  • Polarized Bonding: The Si–N bonds (length ≈ 173.5 pm) exhibit significant polarity (Siδ⁺–Nδ⁻), while the S–N bonds display partial double-bond character due to pπ-dπ interactions, creating a reactive site susceptible to concerted cleavage [5] [6].

This compound demonstrates remarkable thermal stability compared to non-silylated sulfur diamides, attributable to the stabilizing effect of the trimethylsilyl groups. This stability enables its application as a molecular precursor in vapor deposition processes. When delivered via chemical vapor deposition (CVD) or plasma-enhanced CVD (PECVD), it decomposes to deposit silicon carbonitride (SiCN) thin films – advanced materials exhibiting exceptional thermal resilience, low dielectric constants, and diffusion barrier properties superior to conventional silicon nitride coatings [5].

Perhaps its most distinctive reactivity was elucidated through surface science studies: thiobis(hexamethyldisilazane) undergoes a concerted adsorption mechanism on gold surfaces, depositing atomic sulfur while liberating the bis(trimethylsilyl)amine groups. Electrochemical and scanning tunneling microscopy (STM) analyses confirm this unique pathway:

  • Cyclic voltammetry shows no reduction peak on inert electrodes, distinguishing it from thiocyanates or sulfenyl chlorides that follow dissociative reductive adsorption [5].
  • High-resolution STM imaging reveals formation of rectangular sulfur adlayers (characteristic of atomic S on Au) within minutes of exposure [5].
  • X-ray photoelectron spectroscopy (XPS) confirms exclusive deposition of elemental sulfur (S 2p₃/₂ peak at 161.2 eV) without detectable silicon or nitrogen residues [5].

Table 3: Key Surface Science Characteristics on Gold

Analytical TechniqueCritical ObservationInterpretation
Cyclic VoltammetryAbsence of reduction peak at inert electrodesNon-reductive adsorption mechanism
XPSS 2p₃/₂ peak at 161.2 eV; no Si or N signalsExclusive sulfur deposition; complete ligand ejection
STMRectangular and diamond sulfur superstructuresFormation of well-defined atomic sulfur adlayers

Theoretical calculations (Gaussian 03 W) support a concerted bimolecular mechanism where simultaneous dissociation of both N–S bonds occurs upon surface interaction. This behavior establishes thiobis(hexamethyldisilazane) as a uniquely efficient sulfurization agent for noble metals – a property leveraged in advanced nanocatalysis and semiconductor metallization processes where precise sulfur monolayer control is paramount [5]. Its role expands the repertoire of sulfur transfer agents beyond traditional compounds like H₂S or thiols, offering superior handling characteristics and substrate selectivity in surface functionalization.

Properties

CAS Number

18243-89-5

Product Name

Thiobis(hexamethyldisilazane)

IUPAC Name

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane

Molecular Formula

C12H36N2SSi4

Molecular Weight

352.84 g/mol

InChI

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3

InChI Key

HJYSTONGOLZKOR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C

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